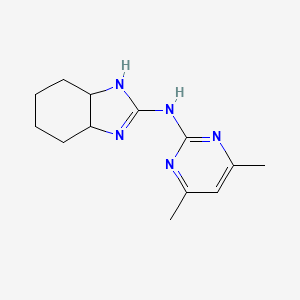

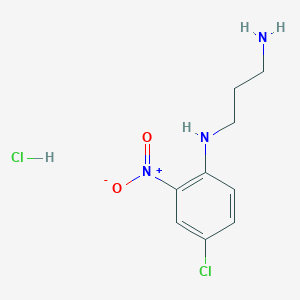

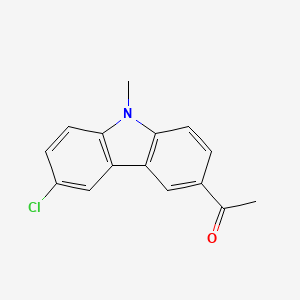

4,6-dimethyl-N-(octahydro-2H-benzimidazol-2-ylidene)pyrimidin-2-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4,6-dimethyl-N-(octahydro-2H-benzimidazol-2-ylidene)pyrimidin-2-amine, also known as 4,6-dimethyl-2-benzimidazolylpyrimidine or DMBP, is a heterocyclic compound that has been studied extensively for its potential applications in scientific research. DMBP is a highly versatile compound due to its unique structure and properties, which can be used in a variety of ways.

Applications De Recherche Scientifique

Here is a comprehensive analysis of the scientific research applications of “4,6-dimethyl-N-(octahydro-2H-benzimidazol-2-ylidene)pyrimidin-2-amine”:

Corrosion Inhibition

This compound has been studied for its efficacy as a corrosion inhibitor. It has shown high efficiency in protecting mild steel in acidic media, with an inhibition efficiency of up to 97.6% at certain concentrations .

Synthesis of pH-sensitive Hydrogels

The compound has been utilized in the synthesis of pH-sensitive hydrogels. These hydrogels are designed to respond to changes in pH, which can be useful in various biomedical applications .

Thermogravimetric Analysis

N,N′-disubstituted derivatives of this compound have been synthesized and their properties studied using thermogravimetric analysis. This analysis helps in understanding the thermal stability and decomposition patterns of these compounds .

UV Spectroscopy and Cyclic Voltammetry

These techniques have been employed to study the optical and electrochemical properties of derivatives of this compound. Such studies are essential for developing materials with specific light absorption or electrical properties .

Propriétés

IUPAC Name |

N-(4,6-dimethylpyrimidin-2-yl)-3a,4,5,6,7,7a-hexahydro-1H-benzimidazol-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N5/c1-8-7-9(2)15-12(14-8)18-13-16-10-5-3-4-6-11(10)17-13/h7,10-11H,3-6H2,1-2H3,(H2,14,15,16,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIPAFZNQLYQZBG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)NC2=NC3CCCCC3N2)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,6-dimethyl-N-(octahydro-2H-benzimidazol-2-ylidene)pyrimidin-2-amine | |

Q & A

Q1: How does 4,6-dimethyl-N-(octahydro-2H-benzimidazol-2-ylidene)pyrimidin-2-amine interact with DNA, and what are the potential implications of this interaction?

A1: The research indicates that 4,6-dimethyl-N-(octahydro-2H-benzimidazol-2-ylidene)pyrimidin-2-amine, particularly when complexed with metals like copper, vanadium, silver, and palladium, exhibits a strong binding affinity to DNA. [] This interaction is primarily attributed to the compound's ability to intercalate within the DNA helix, as evidenced by spectroscopic analyses, viscosity measurements, and gel electrophoresis. [] The binding constants for these interactions range from 1.01 × 104 to 1.99 × 104 M−1, with the copper complex exhibiting the highest affinity. [] This DNA binding capability suggests potential applications in areas like anti-cancer drug development, where disrupting DNA replication and transcription processes is crucial. Further investigation is needed to elucidate the precise mechanisms of action and potential therapeutic applications of these interactions.

Q2: What insights do computational chemistry studies provide into the properties and behavior of 4,6-dimethyl-N-(octahydro-2H-benzimidazol-2-ylidene)pyrimidin-2-amine and its metal complexes?

A2: Density Functional Theory (DFT) calculations using the B3LYP method were employed to understand the electronic structure and properties of the compound and its complexes. [] These calculations provided insights into the optimized geometry, molecular electrostatic potential (MEP) surface, and HOMO-LUMO energy gaps. [] Analysis of the MEP surface helps visualize the molecule's charge distribution, providing information about potential interaction sites with other molecules. The HOMO-LUMO gap offers insights into the compound's chemical reactivity and stability. Additionally, molecular docking simulations corroborated the experimental findings regarding DNA interaction. [] These simulations revealed that the complexes preferentially bind to the DNA intercalation site, further supporting their potential as DNA-targeting agents. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![{1-[(4-Ethylphenyl)methyl]piperidin-3-yl}methanol](/img/structure/B1364032.png)

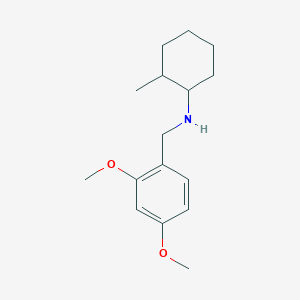

![N-[(2,4-dimethoxyphenyl)methyl]-1,2,3,4-tetrahydronaphthalen-1-amine](/img/structure/B1364047.png)

![3-(2,2-dimethylpropanoylamino)-N-[4-[[4-[[3-(2,2-dimethylpropanoylamino)benzoyl]amino]-3-hydroxyphenyl]methyl]-2-hydroxyphenyl]benzamide](/img/structure/B1364048.png)

![N-[1-(4-bromophenyl)ethyl]acetamide](/img/structure/B1364055.png)